N-(2-methoxybenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
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Overview
Description
N-(2-methoxybenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (MBTP) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MBTP is a pyridazine-based compound that contains a triazole ring and a methoxybenzyl group, making it a unique compound with diverse properties.
Scientific Research Applications
Anticancer Applications
Compounds related to the specified chemical structure have been synthesized and evaluated for their anticancer activities. For example, the synthesis and anticancer evaluation of certain triazole derivatives showed promising results against a panel of 60 cancer cell lines derived from non-small cell lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers. These studies highlight the potential of such compounds in cancer therapy by demonstrating significant anticancer activity at specific doses (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Antimicrobial and Antifungal Agents
Newly synthesized compounds featuring a triazole core have been explored for their antimicrobial and antifungal properties. Research indicates that these compounds exhibit significant activities against various pathogenic bacteria and fungi, offering a potential pathway for the development of new antimicrobial agents. This area of study is crucial for addressing the growing concern over antibiotic resistance and the need for novel antimicrobial therapies (Özyanik, Demirci, Bektaş, & Demirbas, 2012).
Enzyme Inhibition for Disease Management
Compounds structurally related to "N-(2-methoxybenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide" have been identified as potent enzyme inhibitors. For instance, some derivatives have shown significant α-glucosidase inhibitory activity, which is relevant for managing diseases like diabetes. The enzyme inhibition activity suggests these compounds can be further developed into therapeutic agents to control blood sugar levels and manage diabetes effectively (Moghimi, Salarinejad, Toolabi, Firoozpour, Sadat Ebrahimi, Safari, Madani-Qamsari, Mojtabavi, Faramarzi, Karima, Pakrad, & Foroumadi, 2021).
Mechanism of Action
Target of Action
Compounds like “N-(2-methoxybenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide” often target specific enzymes or receptors in the body. For example, triazole derivatives are known to bind with high affinity to multiple receptors .
Mode of Action
The compound might interact with its targets by binding to them, thereby altering their function. This could lead to changes in cellular processes, such as signal transduction or gene expression .
Biochemical Pathways
The compound could affect various biochemical pathways. For instance, it might inhibit or activate certain enzymes, leading to changes in the production of specific molecules or the rate of certain biochemical reactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as its solubility, stability, and the presence of specific transport proteins could influence how well the compound is absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. This could range from changes in cell growth and proliferation to alterations in immune response .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2/c1-23-13-5-3-2-4-11(13)8-17-15(22)12-6-7-14(20-19-12)21-10-16-9-18-21/h2-7,9-10H,8H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKWGMDWSGDOQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=NN=C(C=C2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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